2-Thia-6-azaspiro[3.3]heptane hemioxalate
Description
Structure
2D Structure
Properties
IUPAC Name |
oxalic acid;2-thia-6-azaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H9NS.C2H2O4/c2*1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOHIXFWUIKFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CSC2.C1C2(CN1)CSC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reactions and Conditions
- Ring Formation : The reaction often involves the use of a base, such as sodium hydroxide, to facilitate the ring closure.
- Purification : Steps such as recrystallization or chromatography are used to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactions using optimized conditions to maximize yield and purity. This process typically includes:
- Batch Reactions : Conducted under controlled conditions to ensure consistent product quality.
- Purification Techniques : Recrystallization or chromatography are commonly used to achieve high purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Types of Reactions
- Oxidation : The sulfur atom in the spirocyclic ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
- Reduction : The compound can undergo reduction reactions, particularly at the nitrogen atom, to form amines.
- Substitution : The spirocyclic ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
- Oxidation : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
- Substitution : Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Stock Solution Preparation
Preparing stock solutions of this compound requires careful selection of solvents based on the compound's solubility. The following table provides guidance on preparing stock solutions at different concentrations:
| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
|---|---|---|---|
| 1 mM | 3.125 mL | 15.625 mL | 31.25 mL |
| 5 mM | 0.625 mL | 3.125 mL | 6.25 mL |
| 10 mM | 0.3125 mL | 1.5625 mL | 3.125 mL |
This table is based on the molecular weight of the compound and assumes a specific solvent volume for each concentration.
In Vivo Formulation
For in vivo studies, the compound can be formulated using a combination of solvents to enhance solubility and bioavailability. A common method involves:
- DMSO Master Liquid : Dissolving the compound in DMSO to create a master liquid.
- PEG300 and Tween 80 : Adding PEG300 and Tween 80 to the DMSO solution to improve solubility and stability.
- Dilution with Water : Finally, diluting the mixture with distilled water to achieve the desired concentration.
Chemical Reactions Analysis
Types of Reactions
2-Thia-6-azaspiro[3.3]heptane hemioxalate undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atom, to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrogen atom can produce primary or secondary amines .
Scientific Research Applications
2-Thia-6-azaspiro[3.3]heptane hemioxalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-Thia-6-azaspiro
Biological Activity
2-Thia-6-azaspiro[3.3]heptane hemioxalate is a compound characterized by its unique spirocyclic structure, which plays a significant role in its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and other diseases.
- Molecular Formula : CHN0.5CHO
- Molecular Weight : Approximately 320.43 g/mol
- Structure : The spirocyclic arrangement allows for unique interactions with biological targets, enhancing its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly through its ability to bind effectively with various biological receptors and enzymes. This binding capability is critical for influencing enzyme activity and receptor interactions, which are essential for therapeutic efficacy.
The compound's structural characteristics enable it to cross the blood-brain barrier effectively, making it a candidate for neurological applications. Studies have shown that it can interact with neurotransmitter systems, potentially modulating their activity and offering therapeutic benefits in conditions like depression and anxiety.
Research Findings
- Binding Studies : Interaction studies have demonstrated the compound's capacity to bind to specific receptors involved in neurotransmission. Techniques such as radiolabeled ligand binding assays have been employed to quantify these interactions.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes implicated in neurodegenerative diseases, providing a pathway for further therapeutic development.
-
Case Studies :
- A study investigating the compound's effects on neuronal cells showed promising results in enhancing cell viability under stress conditions, suggesting neuroprotective properties.
- Another case study highlighted its potential in modulating pain pathways, indicating analgesic effects that warrant further exploration.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Oxa-6-azaspiro[3.3]heptane oxalate | CHNOCHO | Contains oxygen instead of sulfur; different reactivity |
| 6-Azaspiro[3.3]heptane | CHN | Lacks oxalate group; simpler structure |
| 2-Thia-6-selenaspiro[3.3]heptane | CHNSe | Incorporates selenium; different electronic properties |
The distinct combination of sulfur and nitrogen within the spirocyclic framework of this compound contributes to its unique pharmacological properties compared to similar compounds.
Applications in Drug Development
Given its promising biological activities, this compound is being explored as a building block for new drug candidates aimed at treating various conditions, particularly those affecting the central nervous system.
Comparison with Similar Compounds
Comparison with Structurally Similar Spirocyclic Compounds
Structural Analogues and Derivatives
The following table summarizes key spirocyclic compounds with structural similarities to 2-Thia-6-azaspiro[3.3]heptane hemioxalate:
Key Comparative Findings
Solubility and Stability
- This compound requires heating to 37°C and sonication for optimal solubility in aqueous buffers, whereas 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate shows improved solubility due to its sulfone group .
- The oxalate salt forms (e.g., 2-Oxa-6-azaspiro[3.3]heptane oxalate) exhibit higher thermal stability compared to hemioxalates, making them suitable for high-temperature reactions .
Research and Industrial Relevance
- This compound is marketed by suppliers like GLPBIO and Combi-Blocks, with prices ranging from $179–$459 per 10–25 mg .
- Derivatives such as 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride (CAS: 1427388-39-3) are used in proteomics and kinase inhibition studies, highlighting the versatility of the core structure .
Challenges and Limitations
- Purity Variability : While this compound has >98% purity, some analogues (e.g., 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate) report ≥90% purity, necessitating additional purification steps for sensitive applications .
- Storage Requirements : Hemioxalate salts generally require stringent storage (–80°C), whereas oxalate salts (e.g., 2-Oxa-6-azaspiro[3.3]heptane oxalate) are stable at ambient temperatures .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Thia-6-azaspiro[3.3]heptane hemioxalate, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving spirocyclic precursors. For example, intermediates like 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide (CAS 1263182-09-7) are reacted with aryl nitriles (e.g., 4-fluorobenzonitrile) under nucleophilic substitution conditions, yielding intermediates with ~51% efficiency. Characterization relies on mass spectrometry (MS) and infrared (IR) spectroscopy, with key absorption peaks at 333.9820 (M+H)+ and 2.32–2.16 ppm in NMR for structural confirmation .
Q. How is the purity of this compound validated in experimental workflows?
- Methodological Answer : Purity is assessed via thin-layer chromatography (TLC) during synthesis and quantified using high-performance liquid chromatography (HPLC). For derivatives, elemental analysis and X-ray crystallography (when crystalline solids form) provide additional validation. For example, related spirocyclic compounds like 2-oxa-6-azaspiro[3.3]heptane derivatives are characterized by their distinct crystallographic data .
Q. What are the key structural features of this compound that influence its reactivity?
- Methodological Answer : The spirocyclic scaffold introduces steric constraints, while the thia and aza groups enhance electrophilicity. Hemioxalate counterions stabilize the structure via hydrogen bonding. Comparative studies with analogs (e.g., 2-oxa-6-azaspiro[3.3]heptane) highlight the sulfur atom’s role in modulating reactivity, as seen in nucleophilic substitution reactions .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of 2-Thia-6-azaspiro[3.3]heptane derivatives for enhanced bioactivity?
- Methodological Answer : Density functional theory (DFT) calculations predict transition states and regioselectivity in spirocyclic reactions. For instance, modeling the interaction between the sulfur atom and aryl nitriles (e.g., in tuberculosis drug intermediates) identifies optimal reaction conditions. Molecular docking studies further guide structural modifications to improve binding affinity to biological targets .
Q. What experimental strategies resolve contradictions in yield data across different synthetic protocols?
- Methodological Answer : Yield discrepancies (e.g., 51% vs. higher yields in analogous reactions) are analyzed by varying catalysts, solvents, or temperature. For example, replacing THF with DMF in spirocyclic syntheses can improve solubility and reaction efficiency. Systematic DOE (Design of Experiments) approaches isolate critical variables, such as the role of triethylamine in scavenging HCl during intermediate formation .
Q. How does the hemioxalate counterion influence the compound’s stability under varying pH conditions?
- Methodological Answer : Stability studies use accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring. The hemioxalate form shows improved stability in acidic conditions compared to free bases, attributed to hydrogen-bonding networks. Comparative studies with hydrochloride salts (e.g., 2-Thia-6-azaspiro[3.3]heptane 2-Oxide Hydrochloride, CAS 2111787-91-6) reveal pH-dependent solubility profiles critical for formulation .
Q. What techniques validate the stereoselectivity of 2-Thia-6-azaspiro[3.3]heptane derivatives in asymmetric synthesis?
- Methodological Answer : Chiral HPLC and circular dichroism (CD) spectroscopy distinguish enantiomers. For example, gold-catalyzed intermolecular oxidations of related spiro compounds (e.g., oxazaspiro[3.3]heptane) achieve >90% enantiomeric excess (ee) when using chiral ligands. X-ray crystallography of intermediates confirms absolute configuration .
Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy in antimicrobial applications?
- Methodological Answer : SAR is explored by synthesizing analogs with varied substituents (e.g., fluorobenzonitrile derivatives) and testing against bacterial targets. For instance, replacing the thia group with oxa (as in 2-oxa-6-azaspiro[3.3]heptane) reduces antibacterial activity, highlighting sulfur’s critical role. Minimum inhibitory concentration (MIC) assays and time-kill studies quantify potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
